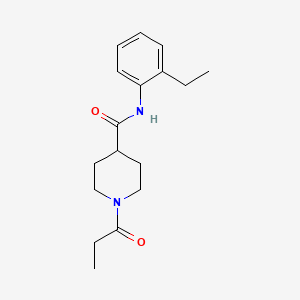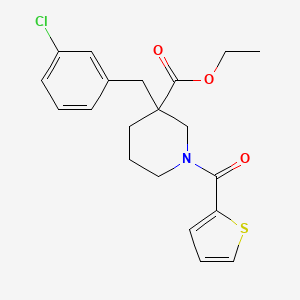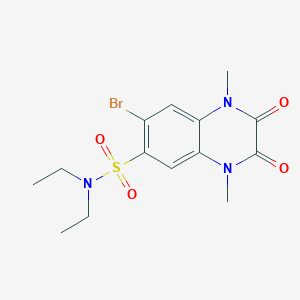
N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide, also known as EPPC, is a novel synthetic compound that has gained significant attention in the field of scientific research. EPPC belongs to the class of piperidinecarboxamide compounds and is known to exhibit potent pharmacological effects.
作用机制
The mechanism of action of N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide is not fully understood, but it is believed to act on the opioid and cannabinoid receptors in the brain. This compound has been shown to bind to these receptors, leading to the activation of downstream signaling pathways that result in the observed pharmacological effects. The compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and reduce inflammation in animal models. This compound has also been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of mood, appetite, and pain sensation.
实验室实验的优点和局限性
N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. This compound also exhibits potent pharmacological effects, making it suitable for use in a range of experimental paradigms. However, there are also some limitations to the use of this compound in lab experiments. The compound has not yet been extensively studied in humans, and its safety profile is not well established. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide. One area of interest is the potential therapeutic use of the compound in the treatment of addiction. Further studies are needed to determine the safety and efficacy of this compound in humans and to elucidate its mechanism of action. Another area of interest is the development of novel analogs of this compound with improved pharmacological properties. These analogs could be used to further explore the potential therapeutic applications of this class of compounds. Finally, research is needed to determine the long-term effects of this compound on the brain and other organs, as well as its potential for abuse and addiction.
合成方法
N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide is synthesized through a multi-step process involving the reaction of 2-ethylbenzoyl chloride with piperidine followed by the addition of 4-aminobutyric acid. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学研究应用
N-(2-ethylphenyl)-1-propionyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic, anxiolytic, and anti-inflammatory effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. The compound has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models, suggesting that it may have therapeutic potential in the treatment of addiction.
属性
IUPAC Name |
N-(2-ethylphenyl)-1-propanoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-13-7-5-6-8-15(13)18-17(21)14-9-11-19(12-10-14)16(20)4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTSEBCRYYCZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6014047.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6014062.png)

![5-[(4-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B6014073.png)
![N-(2,5-dichlorophenyl)-2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6014077.png)
![5-chloro-2-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6014080.png)
![N-methyl-1-(5-propyl-1H-pyrazol-3-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6014082.png)
![N-(4-chlorobenzyl)-2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6014089.png)

![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]azepane](/img/structure/B6014100.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6014107.png)
![2-methoxy-6-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6014117.png)
![N,N-dimethyl-N'-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)ethanimidamide dihydrochloride](/img/structure/B6014123.png)

